molecular formula C24H21N3O5S2 B2964376 Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate CAS No. 865197-75-7

Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate

Cat. No. B2964376
CAS RN: 865197-75-7
M. Wt: 495.57
InChI Key: VMICJJBZXVUFCN-IZHYLOQSSA-N
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Description

Sulfonamide derivatives, such as the one you mentioned, are often used in the development of new antibacterial agents . They are also known for their diverse chemotherapeutic potentials .


Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .


Chemical Reactions Analysis

The chemical reactions of such compounds often involve interactions with other molecules, leading to changes in their structure and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are typically determined by various analytical methods .

Scientific Research Applications

Synthesis and Molecular Modelling

A study focused on the synthesis of iminothiazolidin-4-one acetate derivatives, evaluating them as inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2), which are significant for treating diabetic complications. The research highlighted the synthesis process, involving cyclocondensation, and assessed the compounds' inhibitory potency, revealing two compounds with high ALR2 inhibitory potency. Molecular dynamics simulations and docking studies helped understand the binding modes and structure-selectivity relationships of these inhibitors (Sher Ali et al., 2012).

Novel Anti-Helicobacter pylori Agents

Another research expanded on the scaffold of benzimidazol-2-ylsulfanyl derivatives to develop potent anti-Helicobacter pylori agents. A prototype compound displayed significant in vitro microbiological activity against various H. pylori strains, including those resistant to common treatments. This study underscores the importance of novel compounds in addressing antibiotic resistance and developing new therapeutic options (D. Carcanague et al., 2002).

Green Chemistry Approaches

Research into efficient synthesis methods led to a green synthesis approach for functionalized thiazol-2(3H)-imine derivatives using ionic liquid media. This study highlights an environmentally friendly synthesis route that simplifies the work-up procedure and negates the need for further purification, promoting sustainable chemistry practices (A. Shahvelayati et al., 2017).

Antimicrobial Activities

The synthesis and characterization of benzothiazole-imino-benzoic acid derivatives and their metal complexes were explored for their antimicrobial activities. This work emphasizes the potential of such compounds to fight against various bacterial strains responsible for human infections, underscoring the relevance of benzothiazole derivatives in developing new antimicrobial agents (N. Mishra et al., 2019).

Mechanism of Action

The mechanism of action of such compounds often involves interactions with biological targets, leading to changes in their function .

Safety and Hazards

The safety and hazards associated with such compounds depend on their specific properties and uses .

Future Directions

The future directions for research on such compounds could involve further exploration of their potential uses, particularly in the development of new drugs .

properties

IUPAC Name

methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-26(18-8-4-3-5-9-18)34(30,31)19-14-12-17(13-15-19)23(29)25-24-27(16-22(28)32-2)20-10-6-7-11-21(20)33-24/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMICJJBZXVUFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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